(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine
Brand Name: Vulcanchem
CAS No.: 1111597-77-3
VCID: VC11716981
InChI: InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+
SMILES: CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

CAS No.: 1111597-77-3

Cat. No.: VC11716981

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine - 1111597-77-3

Specification

CAS No. 1111597-77-3
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name (E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine
Standard InChI InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+
Standard InChI Key YRQLVGKJFWKWHG-ISLYRVAYSA-N
Isomeric SMILES CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C
SMILES CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C
Canonical SMILES CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C

Introduction

Synthesis Pathways

The synthesis of (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine would likely involve multiple steps:

  • Preparation of the Cyclohexenone Backbone: This could involve the synthesis of 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, which might be achieved through aldol condensation reactions or other methods to introduce the prop-1-en-2-yl group .

  • Introduction of the Benzyloxy Group: This might involve a nucleophilic substitution reaction where a benzyloxy group is introduced onto an appropriate precursor.

  • Formation of the Imine: This would typically involve the reaction of the cyclohexenone derivative with an amine in the presence of a reducing agent to form the imine.

Potential Applications

While specific applications for (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine are not well-documented, compounds with similar structures have been explored in various fields:

  • Pharmaceuticals: Compounds with imine functionalities can exhibit biological activity.

  • Organic Synthesis: The benzyloxy group can serve as a protecting group, and the prop-1-en-2-yl group can participate in further reactions.

Data and Research Findings

Given the lack of specific data on (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, we can look at related compounds for insights:

CompoundMolecular FormulaMolecular WeightCAS Number
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-oneC10H14O150.2212244-16 (related compound)
2-Methyl-5-propylcyclohex-2-en-1-oneC10H16O152.24-
2-Methyl-5-propan-2-ylcyclohex-2-en-1-oneC10H16O152.24-

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